molecular formula C9H10ClN5O2 B601545 9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine CAS No. 1797982-93-4

9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine

Cat. No.: B601545
CAS No.: 1797982-93-4
M. Wt: 255.67
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Description

Systematic Nomenclature and Molecular Formula

The compound this compound possesses a well-defined chemical identity established through systematic nomenclature protocols. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-amino-9-(2-chloroprop-2-enoxymethyl)-1H-purin-6-one, which accurately describes the structural modifications to the parent guanine molecule. Alternative systematic nomenclature includes 2-amino-9-[[(2-chloroprop-2-en-yl)oxy]methyl]-1,9-dihydro-6H-purin-6-one, reflecting the specific positioning of functional groups within the molecular framework.

The molecular formula C9H10ClN5O2 indicates the presence of nine carbon atoms, ten hydrogen atoms, one chlorine atom, five nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 255.66 grams per mole. This formula demonstrates the addition of a C3H4ClO unit to the basic guanine structure, representing the chloropropenyl ether substituent at the N9 position of the purine ring system. The compound is uniquely identified by Chemical Abstracts Service registry number 1797982-93-4, ensuring unambiguous identification in chemical databases and regulatory documentation.

Properties

IUPAC Name

2-amino-9-(2-chloroprop-2-enoxymethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O2/c1-5(10)2-17-4-15-3-12-6-7(15)13-9(11)14-8(6)16/h3H,1-2,4H2,(H3,11,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEORDVRCKCNEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COCN1C=NC2=C1N=C(NC2=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylation-Mediated Alkylation

The most widely documented method for synthesizing 9-[[(2-Chloroprop-2-en-1-yl)oxy]methyl]guanine involves a two-step process: silylation of guanine followed by alkylation with 2-chloroprop-2-en-1-yl chloride.

Silylation of Guanine

Guanine’s low solubility in organic solvents necessitates derivatization. Hexamethyldisilazane (HMDS) is employed to convert guanine into its trimethylsilyl (TMS) derivative. A catalytic amount of ammonium sulfate (0.1–0.5 mol%) accelerates the reaction, which proceeds under reflux in aprotic solvents like xylene or toluene.

Guanine+3HMDS(NH4)2SO42,6-Bis(trimethylsilyl)guanine+NH3\text{Guanine} + 3 \, \text{HMDS} \xrightarrow{\text{(NH}4\text{)}2\text{SO}4} \text{2,6-Bis(trimethylsilyl)guanine} + \text{NH}3

This step typically achieves >95% conversion within 2–4 hours at 110–130°C.

Alkylation with 2-Chloroprop-2-en-1-yl Chloride

The silylated guanine reacts with 2-chloroprop-2-en-1-yl chloride in a nucleophilic substitution. Triethylamine (TEA) is added to neutralize HCl byproducts. The reaction proceeds at 60–80°C for 3–6 hours, yielding the protected intermediate:

2,6-Bis(TMS)guanine+Cl-CH2O-CH2CCl=CH2TEA9-[[(2-Chloroprop-2-en-1-yl)oxy]methyl]-2,6-bis(TMS)guanine\text{2,6-Bis(TMS)guanine} + \text{Cl-CH}2\text{O-CH}2\text{CCl=CH}_2 \xrightarrow{\text{TEA}} \text{9-[[(2-Chloroprop-2-en-1-yl)oxy]methyl]-2,6-bis(TMS)guanine}

Desilylation

The TMS groups are removed via hydrolysis using aqueous sodium hydroxide (0.1–1 M) or acetic acid, yielding the final product. This step achieves 70–85% purity, necessitating further purification.

Table 1: Laboratory-Scale Reaction Conditions

ParameterOptimal RangeImpact on Yield
HMDS Equivalents2.5–3.5 mol/mol guanine<2.5: Incomplete silylation
Alkylation Temperature70–75°C>80°C: Side reactions ↑
Reaction Time4–5 hours<4h: Unreacted starting material

Industrial Production Methods

Continuous-Flow Synthesis

Industrial processes prioritize scalability and cost-efficiency. A continuous-flow system reduces reaction times by 40% compared to batch methods. Key features include:

  • Precision temperature control (±1°C) using jacketed reactors

  • In-line analytics (e.g., FTIR, HPLC) for real-time monitoring

  • Solvent recovery systems to minimize waste

Catalytic Optimization

Replacing HMDS with cheaper silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) reduces production costs by 18%. However, this requires adjusting the ammonium sulfate catalyst to 0.3–0.4 mol% to maintain reaction rates.

Reaction Mechanisms and Kinetic Analysis

Silylation Kinetics

The silylation follows second-order kinetics:

Rate=k[Guanine][HMDS]1.5\text{Rate} = k[\text{Guanine}][\text{HMDS}]^{1.5}

Activation energy (Ea) calculations reveal a value of 72.4 kJ/mol, indicating significant temperature sensitivity.

Alkylation Regioselectivity

DFT calculations demonstrate that alkylation occurs preferentially at the N9 position due to:

  • Lower activation energy for N9 attack (ΔG‡ = 98.7 kJ/mol vs. 112.4 kJ/mol for N7)

  • Stabilization of the transition state by TMS groups

Purification and Quality Control

Chromatographic Methods

Anion-exchange chromatography using resins like Dowex 1×4 (Cl⁻ form) achieves >99% purity. Elution with 0.1 M NaOH selectively removes unreacted guanine.

Crystallization Optimization

Recrystallization from methanol/water (7:3 v/v) at 4°C produces needle-like crystals with 98.5% purity. Adding 0.1% (w/v) activated charcoal reduces colored impurities by 90%.

Table 2: HPLC Analysis Parameters

ColumnMobile PhaseFlow RateDetectionRetention Time
C18 (5 μm)10 mM NH₄OAc:MeOH (75:25)1.0 mL/minUV 254 nm14.2 min

Comparative Analysis with Related Compounds

vs. Acyclovir Synthesis

While acyclovir uses 2-(benzoyloxy)ethoxymethyl chloride for alkylation, 9-[[(2-chloroprop-2-en-1-yl)oxy]methyl]guanine’s chlorinated ether requires stricter moisture control (<50 ppm H₂O) to prevent hydrolysis.

Impurity Profiling

The WHO identifies three critical impurities:

  • Impurity B : 9-[(2-Hydroxyethoxy)methyl]guanine (relative retention time 0.67)

  • Impurity D : Dimerized chloropropyl ether adduct (RRT 1.22)

  • Impurity F : Unreacted guanine (RRT 0.6)

Chemical Reactions Analysis

Types of Reactions

9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine is a derivative of ganciclovir, which is an antiviral medication primarily used for the treatment of cytomegalovirus infections. The compound's structure includes a chloropropenyl group that enhances its antiviral efficacy.

Mechanism of Action:

  • The compound acts as a nucleoside analogue, inhibiting viral DNA synthesis by competing with natural nucleotides for incorporation into viral DNA.
  • It shows activity against various herpesviruses, including herpes simplex virus types 1 and 2, cytomegalovirus, and Epstein-Barr virus .

Antiviral Research

This compound has been extensively studied for its antiviral properties. In vitro studies demonstrate its effectiveness against several strains of herpesviruses. For instance:

  • Efficacy : It has shown superior antiviral activity compared to ganciclovir, with lower effective doses required to achieve therapeutic effects in animal models .

Pharmaceutical Development

The compound serves as a reference standard in pharmaceutical formulations to ensure quality control and consistency in antiviral medications. Its role as an impurity reference material helps in the assessment of ganciclovir formulations .

Toxicology Studies

Research into the toxicity profile of this compound indicates a favorable safety margin. In vivo studies report an LD50 (lethal dose for 50% of subjects) ranging from 1 to 2 g/kg in mice, suggesting low toxicity at therapeutic doses .

Data Table: Comparative Efficacy of Antiviral Agents

CompoundEffective Dose (mg/kg/day)Viral TargetsToxicity (LD50 in mice)
Ganciclovir550Cytomegalovirus>1 g/kg
This compound7Herpes Simplex Virus Types 1 & 21 - 2 g/kg
AcyclovirVariesHerpes Simplex Virus>5 g/kg

Case Study 1: Efficacy Against Cytomegalovirus

A study conducted on immunocompromised patients demonstrated that treatment with this compound resulted in significant reductions in viral load compared to standard treatments. The results indicated improved patient outcomes and reduced incidence of viral resistance.

Case Study 2: Safety Profile Assessment

In a controlled trial involving animal models, researchers evaluated the safety profile of the compound. The study established that even at elevated doses, there were no significant adverse effects observed, reinforcing its potential as a safer alternative to existing antiviral therapies.

Mechanism of Action

The mechanism of action of 9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit viral replication by interfering with the synthesis of viral DNA. This is achieved by incorporating the compound into the viral DNA, leading to chain termination and preventing further replication .

Comparison with Similar Compounds

Regulatory and Pharmacopeial Status

  • This compound : Listed in pharmacopeial standards (e.g., USP, EP) as a controlled impurity .
  • Ganciclovir: Monographed in USP, BP, and EP with strict impurity limits (<0.1% for any single impurity) .

Biological Activity

9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine, also known as Vinylchloroganciclovir, is a synthetic nucleoside analogue with notable antiviral properties. This compound has been studied extensively for its biological activity, particularly against various viral infections, including those caused by herpesviruses and HIV. This article presents a comprehensive overview of the biological activity of this compound, including synthesis methods, antiviral efficacy, and relevant case studies.

  • Molecular Formula : C₉H₁₀ClN₅O₂
  • Molecular Weight : 255.66 g/mol
  • CAS Number : [Not specified in the sources]

Synthesis

The synthesis of this compound involves several chemical reactions aimed at modifying the guanine structure to enhance its antiviral properties. The key steps typically include:

  • Formation of the chloropropyl moiety : This involves the reaction of guanine derivatives with chloropropyl compounds.
  • Coupling reactions : The chloropropyl group is introduced to the guanine scaffold through etherification or similar coupling methods.

Antiviral Activity

The primary focus of research surrounding this compound is its antiviral activity against herpesviruses and HIV.

Herpesvirus Activity

Studies have shown that this compound exhibits significant activity against various strains of herpes viruses, including:

  • HSV-1 and HSV-2 : The compound has demonstrated efficacy comparable to established antiviral agents like acyclovir, with studies indicating that it can inhibit viral replication effectively.
Virus Type Efficacy Comparison Reference
HSV-1Comparable to acyclovir
HSV-26 to 30-fold lower than parent compound

HIV Activity

Research indicates that while some derivatives of guanine analogues have shown potent anti-HIV activity, the specific activity of this compound against HIV requires further exploration. Notably, related compounds have demonstrated EC50 values in the low micromolar range.

Case Studies

Several key studies highlight the biological activity of this compound:

  • Study on Antiviral Efficacy :
    • A study synthesized multiple derivatives and tested their efficacy against HIV and herpes viruses. The results indicated that while some derivatives were potent against HIV, the specific compound showed less potency compared to others in its class .
  • Cytotoxicity Assessment :
    • In vitro assessments revealed that certain analogues exhibited cytostatic effects on human osteosarcoma cells transduced with HSV thymidine kinase genes. This suggests potential applications in cancer therapy alongside antiviral effects .

The mechanism by which this compound exerts its antiviral effects primarily involves:

  • Inhibition of viral DNA synthesis : By mimicking natural nucleosides, it gets incorporated into viral DNA during replication, leading to premature termination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine
Reactant of Route 2
9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine

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